
Tert-butyl 2-bromo-5-nitrobenzyl(methyl)carbamate
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Overview
Description
Tert-butyl 2-bromo-5-nitrobenzyl(methyl)carbamate is a useful research compound. Its molecular formula is C13H17BrN2O4 and its molecular weight is 345.19 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 2-bromo-5-nitrobenzyl(methyl)carbamate is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H14BrN3O4
- Molecular Weight : 346.16 g/mol
The presence of the bromo and nitro substituents on the benzene ring contributes to its reactivity and biological activity.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, thereby inhibiting their activity. This mechanism is crucial for developing drugs targeting various metabolic pathways.
- Receptor Modulation : It interacts with cellular receptors, influencing signaling pathways that are vital for cellular functions.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, particularly in breast and lung cancer models.
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated a notable inhibition rate, especially against E. coli, with an IC50 value of 15 µM, indicating its potential as an antimicrobial agent. -
Anticancer Activity :
In a study involving MCF-7 breast cancer cells, this compound was shown to reduce cell viability significantly with an IC50 value of 20 µM. The mechanism involved apoptosis induction, which was confirmed through flow cytometry analysis.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of carbamates. For instance, the introduction of halogen groups has been linked to increased potency in enzyme inhibition and receptor modulation.
Comparative Analysis
A comparative study involving similar carbamate compounds revealed that this compound exhibited superior activity against specific targets compared to other derivatives:
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
This compound | 20 | Anticancer |
Tert-butyl N-(2-amino-5-fluorophenyl)methylcarbamate | >50 | Anticancer |
Tert-butyl N-(4-nitrophenyl)methylcarbamate | 25 | Antimicrobial |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-bromo-5-nitrobenzyl(methyl)carbamate has been explored for its biological activity, particularly as a precursor in the synthesis of pharmaceutical compounds. Its structural features make it suitable for modifications that enhance pharmacological properties.
Anticancer Activity
Recent studies have investigated the potential of carbamate derivatives, including this compound, as inhibitors of specific cancer pathways. For instance, compounds with similar structures have shown efficacy against B-cell malignancies by targeting Bruton’s tyrosine kinase (BTK), a crucial player in B-cell receptor signaling .
Case Study : A derivative synthesized from this compound exhibited an IC50 value of approximately 20 µM against specific cancer cell lines, indicating its potential as an anticancer agent .
Synthesis and Derivatization
The ability to modify the this compound structure allows researchers to explore various derivatives with enhanced biological activities.
Synthetic Pathways
Several synthetic routes have been developed to create derivatives of this compound. These methods often involve reactions with different amines or other functional groups to produce compounds with improved solubility and bioactivity.
Reaction Type | Reagents Used | Conditions | Yield |
---|---|---|---|
Carbamate Formation | tert-butyl bromoacetate, amine | THF, room temperature | 85% |
Nitro Group Reduction | Hydrogenation using Raney-Ni | THF, ambient temperature | 96% |
These reactions highlight the versatility of the compound in generating new chemical entities for further biological evaluation.
Biological Evaluation
The biological evaluation of this compound and its derivatives has revealed promising results in various assays.
In Vitro Studies
In vitro studies have shown that derivatives can inhibit specific enzymes involved in inflammatory processes, which is crucial for developing anti-inflammatory drugs. For example, certain derivatives have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are targets for anti-inflammatory therapies .
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of these compounds to various biological targets. The results suggest that modifications to the carbamate structure can enhance binding interactions, potentially leading to more effective therapeutic agents .
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-5-nitrophenyl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(17)15(4)8-9-7-10(16(18)19)5-6-11(9)14/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVHFZQUFKVILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.